AMYLOSE

Vue d'ensemble

Description

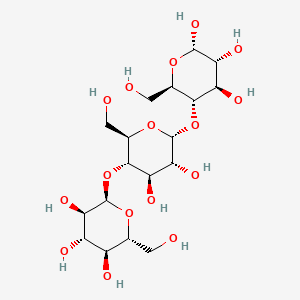

AMYLOSE is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly produced by the enzymatic hydrolysis of starch, specifically by the action of the enzyme alpha-amylase . This compound is the shortest chain oligosaccharide that can be classified as maltodextrin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

AMYLOSE can be synthesized by hydrolyzing pullulan with the enzyme pullulanase . The optimal conditions for this hydrolysis include a reaction time of 6 hours, a pH of 5.0, and a temperature of 45°C . The concentration of pullulan used is typically 3% (w/v), and the amount of pullulanase is 10 ASPU/g . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain maltotriose .

Industrial Production Methods

Industrial production of maltotriose often involves the use of maltotriose-producing amylases from various microorganisms such as Streptomyces, Bacillus, and Microbacterium . These enzymes hydrolyze starch to produce maltotriose-containing syrup . The purity of maltotriose in the syrup can be increased through further processing and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

AMYLOSE undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Catalyzed by enzymes such as alpha-amylase and pullulanase under mild conditions (pH 5.0-6.0, temperature 45-50°C).

Oxidation: Can be oxidized using reagents like sodium periodate to break the glycosidic bonds.

Glycosylation: Involves the addition of glucose units to form longer oligosaccharides.

Major Products

Applications De Recherche Scientifique

AMYLOSE has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the action of amylases and glycosyltransferases.

Biology: Serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium.

Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and non-toxicity.

Industry: Utilized in the food industry as a mild sweetener and moisture regulator.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

AMYLOSE is similar to other oligosaccharides such as maltose and maltotetraose . it is unique in its structure, consisting of three glucose units linked by α-1,4 glycosidic bonds . This structure allows it to be classified as the shortest chain oligosaccharide that can be considered a maltodextrin .

Similar Compounds

Activité Biologique

Amylose is a linear polysaccharide composed of glucose units linked primarily by α(1→4) glycosidic bonds. It is one of the two main components of starch, the other being amylopectin, and plays a significant role in various biological processes and applications. This article explores the biological activity of this compound, focusing on its biosynthesis, regulatory mechanisms, health implications, and potential applications in food and pharmaceuticals.

Biosynthesis and Regulation

This compound is synthesized from adenosine diphosphate (ADP)–glucose through the action of granule-bound starch synthase (GBSS). The synthesis process is intricately regulated by several enzymes:

- ADP-glucose pyrophosphorylase (AGPase) : Initiates starch synthesis by converting glucose-1-phosphate to ADP-glucose.

- Starch synthase (SS) : Extends the this compound chain.

- Starch-branching enzyme (SBE) : Modifies the structure of amylopectin but is also involved in regulating this compound content.

Research indicates that variations in the GBSS gene lead to different this compound contents in wheat varieties. For instance, wheat with null alleles of the GBSS gene can exhibit significantly reduced this compound levels, with some varieties showing as low as 0.6% this compound content compared to higher levels in others .

Health Implications

This compound has garnered attention for its potential health benefits, particularly in relation to glycemic response and digestive health:

- Glycemic Index : Foods high in this compound tend to have a lower glycemic index compared to those rich in amylopectin. This is due to the slower digestion rate of this compound, which can help manage blood sugar levels .

- Prebiotic Effects : this compound can act as a prebiotic, promoting the growth of beneficial gut bacteria. This effect has been linked to improved gut health and enhanced immune function .

- Satiety : High-amylose foods may contribute to increased satiety, potentially aiding in weight management by reducing overall calorie intake .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- This compound and Diabetes Management :

- This compound as a Functional Food Ingredient :

- Enzymatic Synthesis of this compound Hybrids :

Comparative Analysis of this compound Content

The following table summarizes the this compound content across various cereal grains:

| Cereal Grain | This compound Content (%) | Health Benefits |

|---|---|---|

| Wheat | 20-25 | Lower glycemic index |

| Rice (Japonica) | 0-20 | Higher digestibility |

| Rice (Indica) | 20-25 | Potential prebiotic effects |

| Barley | 25-35 | Improved gut health |

| Corn | 25-30 | Enhanced satiety |

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.